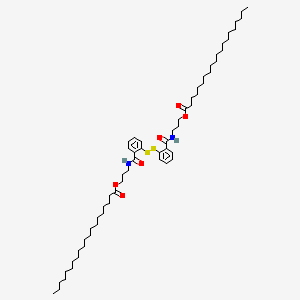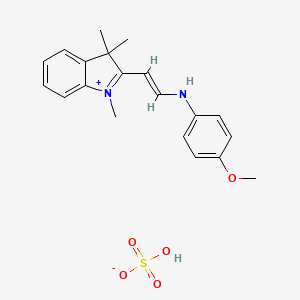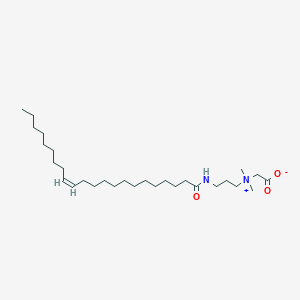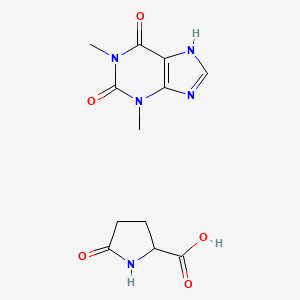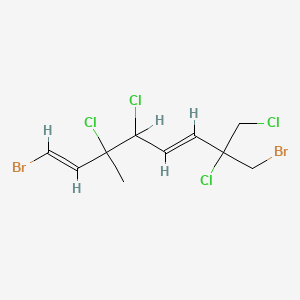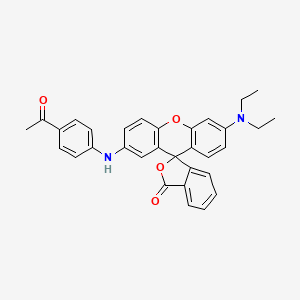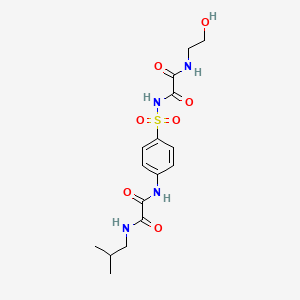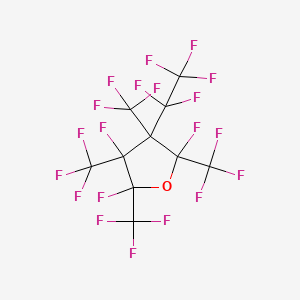
5-Phenyl-4-(1-(phenylimino)ethyl)-2,3-furandione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-4-(1-(phenylimino)ethyl)-2,3-furandione is a heterocyclic compound that features a furan ring fused with a phenyl group and an imino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-4-(1-(phenylimino)ethyl)-2,3-furandione typically involves the condensation of phenylhydrazine with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free synthesis and green chemistry approaches are also being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
5-Phenyl-4-(1-(phenylimino)ethyl)-2,3-furandione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced furan derivatives.
Substitution: Various substituted phenyl and furan derivatives.
Aplicaciones Científicas De Investigación
5-Phenyl-4-(1-(phenylimino)ethyl)-2,3-furandione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-Phenyl-4-(1-(phenylimino)ethyl)-2,3-furandione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with biological macromolecules is a key factor .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Phenyl-3-(1-(phenylimino)ethyl)-2,3-dihydro-1H-pyrazole
- 5-Phenyl-4-(1-(phenylimino)ethyl)-2,3-thiazolidinedione
- 5-Phenyl-4-(1-(phenylimino)ethyl)-2,3-oxazolidinedione
Uniqueness
5-Phenyl-4-(1-(phenylimino)ethyl)-2,3-furandione is unique due to its furan ring, which imparts distinct electronic and steric properties compared to similar compounds with pyrazole, thiazolidinedione, or oxazolidinedione rings. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
88556-36-9 |
|---|---|
Fórmula molecular |
C18H13NO3 |
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
4-(C-methyl-N-phenylcarbonimidoyl)-5-phenylfuran-2,3-dione |
InChI |
InChI=1S/C18H13NO3/c1-12(19-14-10-6-3-7-11-14)15-16(20)18(21)22-17(15)13-8-4-2-5-9-13/h2-11H,1H3 |
Clave InChI |
DMDKBQZLJXCDTC-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC1=CC=CC=C1)C2=C(OC(=O)C2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


